2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide
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Overview
Description
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4-oxo-2-phenylchromen-7-yl with N-[(3-methylphenyl)methyl]acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide
- [ (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 汉黄芩苷 (5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid)
Uniqueness
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Biological Activity
The compound 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide (CAS No. 314745-19-2) is a member of the chromen derivatives, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C25H21NO5 |
Molecular Weight | 415.4 g/mol |
IUPAC Name | This compound |
CAS Number | 314745-19-2 |
Structural Characteristics
The compound features a chromen ring with hydroxyl and acetamide functional groups, contributing to its biological activity. The structural complexity allows for interactions with various molecular targets, influencing multiple biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in inflammatory pathways and cancer progression, suggesting potential applications in anti-inflammatory and anticancer therapies.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Receptor Modulation : It could bind to specific receptors involved in cellular signaling pathways, altering their activity.
Pharmacological Properties
Recent studies have highlighted the following pharmacological properties:
- Antioxidant Activity : Demonstrated potential to scavenge free radicals.
- Anticancer Effects : In vitro studies suggest it inhibits proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in various models.
Case Studies
-
In Vitro Anticancer Activity :
- A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined at approximately 30 µM.
-
Anti-inflammatory Effects :
- An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparative Studies
Comparative analysis with similar compounds reveals distinct biological activities attributed to structural differences:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide | Moderate anticancer effects | Different substituents affecting reactivity |
(5-Hydroxy-4-oxo-2-phenylchromen-7-yloxy)acetic acid | Significant anti-inflammatory properties | Carboxylic acid group enhances solubility |
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | Antioxidant properties | Hydroxyl substitutions impact reactivity |
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H21NO5/c1-16-6-5-7-17(10-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-8-3-2-4-9-18/h2-13,27H,14-15H2,1H3,(H,26,29) |
InChI Key |
FEEMGPHIWVTBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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